molecular formula C7H7NO5S B12665388 2-(Sulfooxy)benzamide CAS No. 13586-98-6

2-(Sulfooxy)benzamide

Cat. No.: B12665388
CAS No.: 13586-98-6
M. Wt: 217.20 g/mol
InChI Key: LLPGFORTLHNELX-UHFFFAOYSA-N
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Description

2-(Sulfooxy)benzamide is an organic compound that features a benzamide core with a sulfooxy functional group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Sulfooxy)benzamide typically involves the sulfonation of benzamide derivatives. One common method is the reaction of benzamide with chlorosulfonic acid, which introduces the sulfooxy group onto the benzene ring. The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(Sulfooxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfooxy group can be oxidized to form sulfonic acids.

    Reduction: The compound can be reduced to remove the sulfooxy group, yielding benzamide.

    Substitution: The sulfooxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Sulfonic acids.

    Reduction: Benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-(Sulfooxy)benzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a drug candidate for various diseases.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(Sulfooxy)benzamide involves its interaction with specific molecular targets. The sulfooxy group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

    Benzamide: The parent compound without the sulfooxy group.

    2-(Hydroxy)benzamide: A similar compound with a hydroxy group instead of a sulfooxy group.

    2-(Methoxy)benzamide: A compound with a methoxy group in place of the sulfooxy group.

Uniqueness: 2-(Sulfooxy)benzamide is unique due to the presence of the sulfooxy group, which imparts distinct chemical and physical properties. This functional group enhances the compound’s solubility in water and its reactivity in various chemical reactions, making it a valuable intermediate in organic synthesis.

Properties

CAS No.

13586-98-6

Molecular Formula

C7H7NO5S

Molecular Weight

217.20 g/mol

IUPAC Name

(2-carbamoylphenyl) hydrogen sulfate

InChI

InChI=1S/C7H7NO5S/c8-7(9)5-3-1-2-4-6(5)13-14(10,11)12/h1-4H,(H2,8,9)(H,10,11,12)

InChI Key

LLPGFORTLHNELX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)OS(=O)(=O)O

Origin of Product

United States

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